ACBI2

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

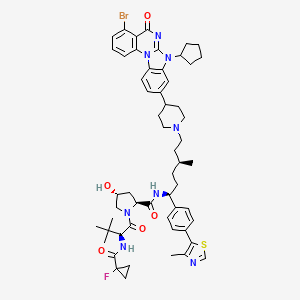

Molekularformel |

C56H68BrFN8O5S |

|---|---|

Molekulargewicht |

1064.2 g/mol |

IUPAC-Name |

(2S,4R)-N-[(1S,4S)-6-[4-(4-bromo-7-cyclopentyl-5-oxobenzimidazolo[1,2-a]quinazolin-9-yl)piperidin-1-yl]-4-methyl-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]hexyl]-1-[(2S)-2-[(1-fluorocyclopropanecarbonyl)amino]-3,3-dimethylbutanoyl]-4-hydroxypyrrolidine-2-carboxamide |

InChI |

InChI=1S/C56H68BrFN8O5S/c1-33(21-26-63-27-22-35(23-28-63)38-18-20-43-45(29-38)65(39-9-6-7-10-39)54-62-51(69)47-41(57)11-8-12-44(47)66(43)54)13-19-42(36-14-16-37(17-15-36)48-34(2)59-32-72-48)60-50(68)46-30-40(67)31-64(46)52(70)49(55(3,4)5)61-53(71)56(58)24-25-56/h8,11-12,14-18,20,29,32-33,35,39-40,42,46,49,67H,6-7,9-10,13,19,21-28,30-31H2,1-5H3,(H,60,68)(H,61,71)/t33-,40+,42-,46-,49+/m0/s1 |

InChI-Schlüssel |

JBTHUOYYUUPUOZ-LIHPQFRDSA-N |

Isomerische SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)[C@H](CC[C@H](C)CCN3CCC(CC3)C4=CC5=C(C=C4)N6C7=C(C(=CC=C7)Br)C(=O)N=C6N5C8CCCC8)NC(=O)[C@@H]9C[C@H](CN9C(=O)[C@H](C(C)(C)C)NC(=O)C1(CC1)F)O |

Kanonische SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)C(CCC(C)CCN3CCC(CC3)C4=CC5=C(C=C4)N6C7=C(C(=CC=C7)Br)C(=O)N=C6N5C8CCCC8)NC(=O)C9CC(CN9C(=O)C(C(C)(C)C)NC(=O)C1(CC1)F)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

In-depth Technical Guide to the Mechanism of Action of ACBI2

For Researchers, Scientists, and Drug Development Professionals

Abstract

ACBI2 is a potent and selective orally bioavailable PROTAC (Proteolysis-Targeting Chimera) designed to induce the degradation of the SWI/SNF-related, matrix-associated, actin-dependent regulator of chromatin, subfamily A, member 2 (SMARCA2). This document provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular interactions, cellular effects, and the experimental methodologies used for its characterization. All quantitative data are presented in structured tables, and key signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of this novel therapeutic agent.

Core Mechanism of Action

This compound functions as a heterobifunctional molecule that hijacks the cell's natural protein disposal system, the ubiquitin-proteasome system, to selectively target and eliminate the SMARCA2 protein.[1] This is achieved by simultaneously binding to both the target protein, SMARCA2, and the E3 ubiquitin ligase Von Hippel-Lindau (VHL).[2]

The core mechanism can be broken down into the following key steps:

-

Ternary Complex Formation: this compound facilitates the formation of a ternary complex by bringing SMARCA2 and VHL into close proximity.[2]

-

Ubiquitination: Once the ternary complex is formed, the VHL E3 ligase catalyzes the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the SMARCA2 protein.

-

Polyubiquitination: A chain of ubiquitin molecules is built upon the initial ubiquitin tag, creating a polyubiquitin chain that serves as a recognition signal for the proteasome.

-

Proteasomal Degradation: The 26S proteasome recognizes the polyubiquitinated SMARCA2, unfolds it, and degrades it into small peptides, thereby eliminating the target protein from the cell.

-

Catalytic Cycle: After inducing the degradation of a SMARCA2 molecule, this compound is released and can bind to another SMARCA2 protein and E3 ligase, initiating another round of degradation in a catalytic manner.

This targeted protein degradation offers a distinct advantage over traditional inhibitors as it removes the entire protein, including its non-enzymatic functions and potential scaffolding roles.

Signaling Pathway Diagram

Caption: Mechanism of action of this compound, a PROTAC that induces the degradation of SMARCA2.

Quantitative Data

The efficacy and selectivity of this compound have been quantified through various in vitro and in vivo studies. The following tables summarize the key quantitative data.

Table 1: In Vitro Degradation Potency of this compound

| Cell Line | Target Protein | DC50 (nM) | Dmax (%) | Time Point (h) | Reference |

| RKO | SMARCA2 | 1 | >95 | 18 | [3] |

| RKO | SMARCA4 | 32 | ~80 | 18 | [3] |

| NCI-H1568 | SMARCA2 | 3.3 | >95 | 18 | [3] |

| A549 | SMARCA2 | Not specified | >95 | 4-18 | [3] |

DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.

Table 2: Cellular Activity and Bioavailability of this compound

| Parameter | Value | Cell Line/System | Reference |

| Ternary Complex EC50 (VHL-ACBI2-SMARCA2) | < 45 nM | Biochemical Assay | [2] |

| Oral Bioavailability (mouse) | 22% | In vivo PK study | [3] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections provide detailed protocols for key experiments used to characterize this compound.

Cell Culture and Compound Treatment

-

Cell Lines: RKO, NCI-H1568, and A549 cells were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells were cultured at 37°C in a humidified atmosphere of 5% CO2.

-

Compound Preparation: this compound was dissolved in DMSO to prepare a 10 mM stock solution and stored at -20°C. Serial dilutions were prepared in culture medium to achieve the desired final concentrations. The final DMSO concentration in the culture medium was kept below 0.1%.

-

Treatment: Cells were seeded in appropriate culture plates and allowed to adhere overnight. The medium was then replaced with fresh medium containing the indicated concentrations of this compound or vehicle control (DMSO) for the specified time points.

Western Blotting for Protein Degradation Analysis

This protocol outlines the steps to quantify the degradation of SMARCA2 and SMARCA4 following this compound treatment.

Caption: Standard workflow for Western Blot analysis.

-

Cell Lysis: After treatment, cells were washed with ice-cold PBS and lysed in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates was determined using the bicinchoninic acid (BCA) protein assay kit according to the manufacturer's instructions.

-

SDS-PAGE: Equal amounts of protein (20-30 µg) were mixed with Laemmli sample buffer, boiled for 5 minutes, and then separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) on 4-12% gradient gels.

-

Protein Transfer: The separated proteins were transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane was blocked with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Antibody Incubation: The membrane was incubated with primary antibodies against SMARCA2, SMARCA4, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C. After washing with TBST, the membrane was incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system and imaged.

-

Data Analysis: The band intensities were quantified using densitometry software. The levels of target proteins were normalized to the loading control.

In Vivo Xenograft Studies

-

Animal Model: A549 human lung carcinoma xenograft models were established in immunodeficient mice.[3]

-

Drug Formulation and Administration: this compound was formulated for oral administration.[3]

-

Treatment Regimen: Mice bearing established tumors were treated with this compound (e.g., 80 mg/kg, orally, once daily) or vehicle control.[3]

-

Efficacy Assessment: Tumor growth was monitored regularly by measuring tumor volume. Body weight was also monitored as an indicator of toxicity.

-

Pharmacodynamic Analysis: At the end of the study, tumors were collected for pharmacodynamic analysis, such as immunohistochemistry (IHC) or western blotting, to assess the in vivo degradation of SMARCA2.[3]

Selectivity Profile

A key feature of this compound is its selectivity for degrading SMARCA2 over its close homolog SMARCA4.[3] This selectivity is crucial as SMARCA4 is a critical protein, and its widespread degradation could lead to toxicity. The selectivity of this compound is approximately 30-fold for SMARCA2 over SMARCA4 in RKO cells.[3] This preferential degradation is attributed to the specific interactions formed within the SMARCA2-ACBI2-VHL ternary complex.

Conclusion

This compound is a highly effective and selective PROTAC that induces the degradation of SMARCA2 through the ubiquitin-proteasome pathway. Its oral bioavailability and potent in vivo efficacy make it a valuable tool for studying the biological functions of SMARCA2 and a promising therapeutic candidate for cancers with dependencies on this protein. The detailed methodologies provided in this guide are intended to support further research and development in the field of targeted protein degradation.

References

ACBI2: A Technical Guide to a Selective and Orally Bioavailable SMARCA2 Degrader

For Researchers, Scientists, and Drug Development Professionals

Introduction

ACBI2 is a potent and selective small molecule degrader of the SWI/SNF-related, matrix-associated, actin-dependent regulator of chromatin, subfamily A, member 2 (SMARCA2), also known as Brahma (BRM). It is a heterobifunctional proteolysis-targeting chimera (PROTAC) that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase to induce the ubiquitination and subsequent proteasomal degradation of SMARCA2.[1][2] Developed as a tool for chemical biology and a potential therapeutic agent, this compound exhibits significant selectivity for SMARCA2 over its close homolog SMARCA4, a critical feature for targeting SMARCA4-deficient cancers where SMARCA2 becomes essential for cell survival. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.

Data Presentation

The following tables summarize the key quantitative data for this compound across various in vitro and in vivo assays.

Table 1: In Vitro Degradation and Potency of this compound

| Parameter | Cell Line | Value | Notes |

| DC50 (SMARCA2) | RKO | 1 nM | Degradation concentration for 50% of protein. |

| DC50 (SMARCA4) | RKO | 32 nM | Demonstrates >30-fold selectivity for SMARCA2.[3] |

| EC50 | RKO | 7 nM | Effective concentration for 50% of maximal response.[1][2] |

| Treatment Time for Degradation | A549, NCI-H1568 | 4-18 hours | Rapid and complete degradation observed.[1][2] |

Table 2: In Vivo Pharmacokinetics and Efficacy of this compound

| Parameter | Animal Model | Value | Notes |

| Oral Bioavailability | Mouse | 22% | [1] |

| Dosing Regimen (Efficacy study) | A549 xenograft mice | 80 mg/kg, p.o., once daily | Significantly inhibits tumor growth.[1][2] |

| Tumor SMARCA2 Degradation | A549 xenograft mice | Dose-dependent | Observed 24 or 48 hours after treatment.[1][2] |

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below. These protocols are based on published literature and standard laboratory procedures.

Western Blotting for SMARCA2 Degradation

This protocol outlines the procedure for assessing the degradation of SMARCA2 in cultured cells following treatment with this compound.

a. Cell Lysis:

-

Culture cells (e.g., RKO, A549, NCI-H1568) to 70-80% confluency.

-

Treat cells with various concentrations of this compound or DMSO (vehicle control) for the desired time (e.g., 4, 8, 18 hours).

-

Aspirate the culture medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).

-

Add radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to the cells.

-

Scrape the cells and collect the lysate in a pre-chilled microcentrifuge tube.

-

Incubate the lysate on ice for 30 minutes with occasional vortexing.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the protein extract.

b. Protein Quantification:

-

Determine the protein concentration of the lysates using a BCA protein assay kit according to the manufacturer's instructions.

c. SDS-PAGE and Protein Transfer:

-

Normalize the protein concentration of all samples with lysis buffer.

-

Add Laemmli sample buffer to the lysates and boil at 95°C for 5 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel (e.g., 4-12% Bis-Tris).

-

Perform electrophoresis to separate the proteins by size.

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

d. Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against SMARCA2 (specific catalog number and dilution should be optimized, a common starting point is 1:1000) overnight at 4°C.

-

Incubate with a primary antibody against a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (1:2000 to 1:10,000 dilution) for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.

Quantitative Proteomics by Mass Spectrometry

This protocol provides a general workflow for the global proteomic analysis of cells treated with this compound to assess its selectivity.

a. Sample Preparation:

-

Treat cells (e.g., NCI-H1568) with this compound (e.g., 100 nM) and a negative control (e.g., cis-ACBI2) for a specified time (e.g., 4 hours).[4]

-

Harvest and lyse the cells as described in the western blot protocol.

-

Quantify the protein concentration.

b. Protein Digestion:

-

Denature the proteins by adding a denaturing agent (e.g., urea).

-

Reduce the disulfide bonds with dithiothreitol (DTT).

-

Alkylate the cysteine residues with iodoacetamide.

-

Digest the proteins into peptides using trypsin overnight at 37°C.

c. Peptide Cleanup:

-

Acidify the peptide solution with trifluoroacetic acid (TFA).

-

Desalt and concentrate the peptides using a C18 solid-phase extraction (SPE) column.

-

Dry the purified peptides under vacuum.

d. LC-MS/MS Analysis:

-

Resuspend the peptides in a buffer suitable for mass spectrometry (e.g., 0.1% formic acid).

-

Inject the peptides into a high-performance liquid chromatography (HPLC) system coupled to a high-resolution mass spectrometer (e.g., Orbitrap).

-

Separate the peptides using a C18 column with a gradient of increasing acetonitrile concentration.

-

Acquire mass spectra in a data-dependent acquisition (DDA) mode, where the most abundant precursor ions are selected for fragmentation (MS/MS).

e. Data Analysis:

-

Process the raw mass spectrometry data using a proteomics software suite (e.g., MaxQuant, Proteome Discoverer).

-

Search the MS/MS spectra against a human protein database to identify the peptides and proteins.

-

Perform label-free quantification (LFQ) to determine the relative abundance of proteins between different treatment groups.

-

Perform statistical analysis to identify proteins that are significantly up- or downregulated upon this compound treatment.

Cell Viability Assay

This protocol describes how to measure the effect of this compound on cell viability using the CellTiter-Glo® Luminescent Cell Viability Assay.[5][6][7]

-

Seed cells in a 96-well opaque-walled plate at a predetermined density (e.g., 1,000-5,000 cells per well) and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound for a prolonged period (e.g., 144-192 hours).[4]

-

Equilibrate the plate to room temperature for 30 minutes.

-

Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

Calculate the EC50 value by fitting the data to a dose-response curve.

In Vivo Xenograft Study

This protocol provides a general outline for evaluating the in vivo efficacy of this compound in a mouse xenograft model.

a. Animal Model and Tumor Implantation:

-

Use immunocompromised mice (e.g., nude or NOD/SCID).

-

Subcutaneously inject a suspension of cancer cells (e.g., A549) into the flank of each mouse.[3][8]

-

Monitor the tumor growth regularly using calipers.

b. Dosing and Monitoring:

-

Once the tumors reach a certain size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer this compound orally (p.o.) via gavage at the desired dose and schedule (e.g., 80 mg/kg, once daily).[1][2]

-

Administer the vehicle control to the control group.

-

Monitor the tumor volume and body weight of the mice regularly.

c. Endpoint Analysis:

-

At the end of the study, euthanize the mice and excise the tumors.

-

Measure the final tumor weight and volume.

-

Process the tumors for further analysis, such as immunohistochemistry (IHC) to assess SMARCA2 levels or western blotting.

Mandatory Visualization

The following diagrams, created using the DOT language, illustrate key aspects of this compound's mechanism and experimental workflows.

References

- 1. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com.cn]

- 2. medchemexpress.com [medchemexpress.com]

- 3. A549 Xenograft Model - Altogen Labs [altogenlabs.com]

- 4. researchgate.net [researchgate.net]

- 5. promega.com [promega.com]

- 6. promega.com [promega.com]

- 7. promega.com [promega.com]

- 8. meliordiscovery.com [meliordiscovery.com]

The PROTAC ACBI2: A Technical Guide to a Selective SMARCA2 Degrader

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the Proteolysis-Targeting Chimera (PROTAC) ACBI2. This document details its mechanism of action, preclinical efficacy, and the experimental methodologies employed in its characterization, offering valuable insights for researchers in oncology and targeted protein degradation.

Core Principles of this compound Technology

This compound is a heterobifunctional PROTAC designed to selectively induce the degradation of the SWI/SNF-related, matrix-associated, actin-dependent regulator of chromatin, subfamily A, member 2 (SMARCA2), a key component of the BAF chromatin remodeling complex.[1][2] It operates by hijacking the body's natural ubiquitin-proteasome system.[1][3] this compound is an orally bioavailable molecule that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][4][5] This targeted protein degradation approach offers a potential therapeutic strategy for cancers with specific genetic vulnerabilities, particularly those with mutations in the closely related paralog SMARCA4.[1][2]

The fundamental mechanism of this compound involves three key steps:

-

Ternary Complex Formation: this compound simultaneously binds to both the SMARCA2 protein and the VHL E3 ligase, forming a ternary complex.[6]

-

Ubiquitination: Within this proximity-induced complex, the VHL E3 ligase facilitates the transfer of ubiquitin molecules to the SMARCA2 protein.

-

Proteasomal Degradation: The polyubiquitinated SMARCA2 is then recognized and degraded by the 26S proteasome, leading to its clearance from the cell.

This catalytic process allows a single molecule of this compound to induce the degradation of multiple SMARCA2 protein molecules, a key advantage over traditional small molecule inhibitors.

Quantitative Preclinical Data

This compound has demonstrated high potency and selectivity for SMARCA2 degradation in various preclinical models. The following tables summarize the key quantitative data reported for this compound.

| Parameter | Cell Line | Value | Reference |

| DC50 (SMARCA2) | RKO | 1 nM | [5] |

| DC50 (SMARCA4) | RKO | 32 nM | [5] |

| EC50 | RKO | 7 nM | [5] |

Table 1: In Vitro Degradation and Potency of this compound. DC50 represents the concentration required to degrade 50% of the target protein. EC50 is the concentration that elicits 50% of the maximal biological response.

| Parameter | Species | Value | Reference |

| Oral Bioavailability | Mouse | 22% | [5] |

| Tumor Growth Inhibition | A549 Xenograft Model (80 mg/kg, p.o., once daily) | Significant | [5] |

Table 2: In Vivo Pharmacokinetics and Efficacy of this compound. Oral bioavailability refers to the fraction of the administered dose that reaches systemic circulation.

Signaling Pathways and Experimental Workflows

Visualizing the intricate processes involved in this compound's mechanism and experimental evaluation is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate these key aspects.

Caption: Mechanism of action of this compound, a PROTAC that induces the degradation of SMARCA2.

References

- 1. researchgate.net [researchgate.net]

- 2. A selective and orally bioavailable VHL-recruiting PROTAC achieves SMARCA2 degradation in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

The Discovery and Development of ACBI2: A Technical Whitepaper

Audience: Researchers, scientists, and drug development professionals.

This document provides a comprehensive technical overview of the discovery, mechanism of action, and preclinical development of ACBI2, a potent and orally bioavailable PROTAC (Proteolysis Targeting Chimera) designed to selectively degrade the SMARCA2 protein.

Introduction: Targeting Synthetic Lethality in Cancer

The SWI/SNF chromatin remodeling complex is a critical regulator of gene expression, and mutations in its subunits are implicated in a variety of cancers.[1] A key therapeutic strategy has emerged from the concept of synthetic lethality, particularly in cancers with loss-of-function mutations in the SMARCA4 gene. These tumors become dependent on the paralog protein SMARCA2 for survival.[1][2] Consequently, the selective degradation of SMARCA2 presents a promising therapeutic approach for these SMARCA4-deficient cancers.[2][3]

This compound was developed as a heterobifunctional molecule to address this vulnerability.[2] It is a PROTAC that hijacks the cell's natural protein disposal system to selectively eliminate SMARCA2.[1][2] This whitepaper details the scientific journey of this compound, from its rational design and discovery to its preclinical validation.

The Discovery of this compound: A Structure-Guided Approach

The development of this compound was a result of a meticulous structure- and property-guided design process aimed at creating an orally bioavailable PROTAC that could selectively target SMARCA2.[2][3] The core strategy involved linking a ligand that binds to the SMARCA2 protein with a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][3]

The optimization process focused on several key aspects:

-

POI Binder Optimization: Starting with known binders of the SMARCA bromodomain, medicinal chemistry efforts focused on optimizing the protein of interest (POI) binder.[3]

-

Linker Design: The linker connecting the SMARCA2 binder and the VHL ligand was systematically modified to achieve the desired physicochemical properties for oral bioavailability while maintaining potent and selective degradation.[1][3] This involved fine-tuning the linker length and composition.[3]

-

VHL Binder Decoration: Modifications to the VHL binder were also explored to enhance the overall properties of the PROTAC.[3]

This multi-parameter optimization ultimately led to the identification of this compound, a potent and selective SMARCA2 degrader with favorable pharmacokinetic properties for oral administration.[3]

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

This compound functions as a classic PROTAC, inducing the degradation of its target protein through the ubiquitin-proteasome system. The process can be broken down into the following key steps:

-

Ternary Complex Formation: this compound, being a bifunctional molecule, simultaneously binds to both the SMARCA2 protein and the VHL E3 ubiquitin ligase, forming a ternary complex.[1]

-

Ubiquitination: The proximity induced by this compound allows the VHL E3 ligase to transfer ubiquitin molecules to the SMARCA2 protein.

-

Proteasomal Degradation: The poly-ubiquitinated SMARCA2 is then recognized and degraded by the proteasome, leading to its clearance from the cell.

This targeted protein degradation offers a distinct advantage over traditional inhibitors, as it eliminates the entire protein, thereby abrogating all of its functions.[1]

Caption: Mechanism of action of this compound leading to SMARCA2 degradation.

Preclinical Data

This compound has undergone extensive preclinical evaluation to characterize its potency, selectivity, and in vivo activity.

In Vitro Potency and Selectivity

This compound demonstrates potent and selective degradation of SMARCA2 in various cancer cell lines.

| Parameter | Cell Line | Value | Reference |

| DC₅₀ (SMARCA2) | RKO | 1 nM | [4][5] |

| DC₅₀ (SMARCA4) | RKO | 32 nM | [4][5] |

| EC₅₀ | RKO | 7 nM | [4] |

| Selectivity (SMARCA2 vs SMARCA4) | RKO | >30-fold | [1][5] |

This compound also shows rapid and complete degradation of SMARCA2 in sensitive cell lines like A549 and NCI-H1568.[4] Furthermore, it effectively degrades SMARCA2 in human whole blood.[4][6]

In Vivo Pharmacokinetics and Efficacy

The oral bioavailability of this compound has been a key focus of its development.

| Parameter | Species | Dosing | Value | Reference |

| Oral Bioavailability | Mouse | 30 mg/kg p.o. | 22% | [1][4] |

In vivo studies using xenograft models of human lung cancer have demonstrated the anti-tumor activity of this compound.

| Xenograft Model | Dosing Regimen | Outcome | Reference |

| A549 | 80 mg/kg p.o. once daily | Significant tumor growth inhibition | [4] |

| NCI-H1568 | 5-100 mg/kg p.o. | Dose-dependent SMARCA2 degradation | [6] |

Immunohistochemistry (IHC) analysis of tumors from treated mice confirmed dose-dependent degradation of SMARCA2.[4][6]

Experimental Protocols

Cell Viability Assay

Objective: To determine the anti-proliferative effect of this compound on cancer cell lines.

Methodology:

-

Cancer cell lines (e.g., A549, NCI-H1568) were seeded in 96-well plates and allowed to adhere overnight.

-

Cells were treated with a serial dilution of this compound for a period of 144-192 hours.[6]

-

Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels as an indicator of metabolically active cells.[6]

-

Luminescence was measured using a plate reader.

-

EC₅₀ values were calculated using a 4-parametric logistic curve fit.[6]

Caption: Workflow for the CellTiter-Glo® cell viability assay.

Western Blotting for Protein Degradation

Objective: To quantify the degradation of SMARCA2 and SMARCA4 following this compound treatment.

Methodology:

-

Cells were treated with varying concentrations of this compound for a specified duration (e.g., 4-18 hours).[4]

-

Cells were lysed and total protein was extracted.

-

Protein concentration was determined using a BCA assay.

-

Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane was blocked and then incubated with primary antibodies against SMARCA2, SMARCA4, and a loading control (e.g., GAPDH).

-

The membrane was then incubated with a corresponding HRP-conjugated secondary antibody.

-

Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

-

Band intensities were quantified using densitometry software to determine the DC₅₀ values.

In Vivo Xenograft Studies

Objective: To evaluate the anti-tumor efficacy and pharmacodynamic effects of this compound in vivo.

Methodology:

-

Female athymic nude mice were subcutaneously inoculated with human cancer cells (e.g., A549 or NCI-H1568).

-

When tumors reached a specified average size (e.g., 360-470 mm³), mice were randomized into treatment and vehicle control groups.[6]

-

This compound was administered orally at various doses and schedules (e.g., 5-100 mg/kg, once daily).[4][6]

-

Tumor volume and body weight were measured regularly throughout the study.

-

At the end of the study, or at specified time points, tumors were collected for pharmacodynamic analysis.[6]

-

Tumor tissue was fixed, sectioned, and subjected to immunohistochemistry (IHC) staining for SMARCA2 to assess protein degradation.[4][6]

Caption: Workflow for in vivo xenograft efficacy studies.

Conclusion and Future Directions

This compound is a landmark molecule in the field of targeted protein degradation, being one of the first orally bioavailable VHL-recruiting PROTACs to demonstrate in vivo efficacy.[2][7] Its potent and selective degradation of SMARCA2 provides a powerful tool for investigating the synthetic lethal relationship between SMARCA2 and SMARCA4-deficient cancers.[2][3] The successful development of this compound paves the way for the broader application of VHL-recruiting PROTACs as oral therapeutics.

While this compound itself is described as a tool compound, the principles and strategies employed in its discovery and development are highly valuable for the design of future clinical candidates targeting a wide range of previously "undruggable" proteins.[2][3] Further research may focus on identifying predictive biomarkers for sensitivity to SMARCA2 degradation and exploring combination therapies to overcome potential resistance mechanisms. The journey of this compound underscores the transformative potential of the PROTAC modality in oncology and beyond.

References

- 1. A two-faced selectivity solution to target SMARCA2 for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A selective and orally bioavailable VHL-recruiting PROTAC achieves SMARCA2 degradation in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Probe this compound | Chemical Probes Portal [chemicalprobes.org]

- 6. researchgate.net [researchgate.net]

- 7. A selective and orally bioavailable VHL-recruiting PROTAC achieves SMARCA2 degradation in vivo - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to ACBI2 for Targeted Protein Degradation Research

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of ACBI2, a potent and selective Proteolysis Targeting Chimera (PROTAC) designed for the targeted degradation of the SMARCA2 protein. This compound represents a significant tool in the exploration of synthetic lethality as a therapeutic strategy in oncology, particularly for cancers with deficiencies in the SMARCA4 gene.

Core Concepts: this compound and Targeted Protein Degradation

This compound is a heterobifunctional molecule that leverages the ubiquitin-proteasome system to induce the degradation of its target protein, SMARCA2. It achieves this by simultaneously binding to SMARCA2 and the von Hippel-Lindau (VHL) E3 ubiquitin ligase, thereby forming a ternary complex. This proximity-induced event leads to the polyubiquitination of SMARCA2, marking it for degradation by the 26S proteasome.

The therapeutic rationale for targeting SMARCA2 is rooted in the concept of synthetic lethality. SMARCA2 and SMARCA4 are mutually exclusive ATP-dependent helicases within the SWI/SNF chromatin remodeling complex. In cancers where SMARCA4 is inactivated through mutation, the cells become critically dependent on the paralog SMARCA2 for survival.[1] By selectively degrading SMARCA2, this compound can induce cell death in these SMARCA4-deficient cancer cells, while sparing healthy cells where both proteins are functional.[2]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound, providing a comparative overview of its potency, selectivity, and pharmacokinetic properties.

Table 1: In Vitro Degradation Potency of this compound

| Cell Line | Target Protein | DC50 (nM) | Dmax (%) | Treatment Time (h) | Citation(s) |

| RKO | SMARCA2 | 1 | Not Reported | Not Reported | [3] |

| RKO | SMARCA4 | 32 | Not Reported | Not Reported | [3] |

| NCI-H1568 | SMARCA2 | 1-13 | >86 | 4/18 | [4] |

| A549 | SMARCA2 | Not Reported | Rapid & Complete | 4-18 | [3] |

| MV-4-11 | SMARCA2 | 6 (for ACBI1) | Not Reported | 18 | [5] |

| MV-4-11 | SMARCA4 | 11 (for ACBI1) | Not Reported | 18 | [5] |

| MV-4-11 | PBRM1 | 32 (for ACBI1) | Not Reported | 18 | [5] |

Table 2: Binding Affinities and Ternary Complex Formation

| Parameter | Value | Assay | Citation(s) |

| SMARCA2 Bromodomain Binding (EC50) | 172 ± 109 nM | TR-FRET | [4] |

| SMARCA4 Bromodomain Binding (EC50) | 314 ± 203 nM | TR-FRET | [4] |

| Ternary Complex Affinity (EC50) | < 45 nM | Biochemical Assay | [4] |

Table 3: In Vivo and Pharmacokinetic Data

| Parameter | Value | Species | Dosing | Citation(s) |

| Oral Bioavailability | 22% | Mouse | 30 mg/kg, p.o. | [3] |

| Tumor Growth Inhibition (A549 xenograft) | Significant | Mouse | 80 mg/kg, p.o., once daily | [3] |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key molecular pathways and experimental procedures associated with this compound research.

Caption: Mechanism of Action of this compound for Targeted Protein Degradation.

Caption: Synthetic Lethality in SMARCA4-deficient Cancer Cells Targeted by this compound.

Caption: General Experimental Workflow for Characterizing this compound.

Detailed Experimental Protocols

The following protocols provide detailed methodologies for key experiments used in the characterization of this compound.

Western Blotting for Protein Degradation

This protocol details the steps to assess the degradation of SMARCA2, SMARCA4, and PBRM1 in cultured cells following treatment with this compound.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

BCA Protein Assay Kit.

-

SDS-PAGE gels, running buffer, and transfer buffer.

-

PVDF or nitrocellulose membranes.

-

Blocking buffer (5% non-fat dry milk or 5% BSA in TBST).

-

Primary antibodies:

-

Rabbit anti-SMARCA2 (e.g., Sigma-Aldrich AV34484, used at 0.5 µg/ml).

-

Rabbit anti-SMARCA4.

-

Rabbit anti-PBRM1.

-

Mouse or Rabbit anti-GAPDH (loading control).

-

-

HRP-conjugated secondary antibodies (anti-rabbit IgG-HRP and anti-mouse IgG-HRP).

-

TBST (Tris-Buffered Saline with 0.1% Tween-20).

-

Chemiluminescent substrate (ECL).

-

Imaging system.

Procedure:

-

Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with various concentrations of this compound or vehicle control (DMSO) for the desired time points (e.g., 4, 8, 18, 24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS. Add ice-cold lysis buffer, scrape the cells, and collect the lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE and Protein Transfer: Normalize protein amounts for each sample, add loading buffer, and denature by heating. Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

-

Washing: Repeat the washing steps as in step 7.

-

Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize the target protein signal to the loading control (GAPDH). Calculate the percentage of protein remaining relative to the vehicle-treated control to determine DC50 and Dmax values.

TR-FRET Assay for Ternary Complex Formation

This protocol outlines a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay to measure the formation of the SMARCA2-ACBI2-VHL ternary complex.

Materials:

-

GST-tagged SMARCA2 bromodomain (BD).

-

His-tagged VHL-ElonginB-ElonginC (VCB) complex.

-

Terbium (Tb)-labeled anti-GST antibody (donor).

-

Fluorescently labeled anti-His antibody (e.g., AF488-anti-His) (acceptor).

-

This compound and control compounds.

-

Assay buffer (e.g., 1x BRD TR-FRET Assay Buffer 1).

-

384-well microplates.

-

TR-FRET-capable plate reader.

Procedure:

-

Reagent Preparation: Prepare serial dilutions of this compound and control compounds in assay buffer. Prepare a master mix of the Tb-labeled donor antibody and the fluorescently labeled acceptor antibody in assay buffer.

-

Assay Setup: To the wells of a 384-well plate, add the test compounds.

-

Protein Addition: Add the GST-SMARCA2-BD and His-VCB proteins to the wells.

-

Antibody Addition: Add the antibody master mix to all wells.

-

Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 2 hours) to allow for complex formation and signal stabilization.[6]

-

Measurement: Read the plate on a TR-FRET plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

-

Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). Plot the TR-FRET ratio against the compound concentration to generate a dose-response curve and determine the EC50 for ternary complex formation.

CellTiter-Glo® Luminescent Cell Viability Assay

This protocol describes the use of the CellTiter-Glo® assay to assess the effect of this compound on the viability of cancer cell lines.

Materials:

-

CellTiter-Glo® Reagent.

-

Opaque-walled multiwell plates (96- or 384-well).

-

Cultured cells.

-

This compound and control compounds.

-

Luminometer.

Procedure:

-

Cell Plating: Seed cells in opaque-walled multiwell plates at a predetermined optimal density and allow them to attach overnight.[7]

-

Compound Treatment: Treat the cells with a serial dilution of this compound or control compounds for the desired duration (e.g., 72, 96, or 144 hours).[8]

-

Reagent Equilibration: Equilibrate the plate and its contents to room temperature for approximately 30 minutes.[9]

-

Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[7]

-

Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[9]

-

Luminescence Measurement: Record the luminescence using a plate reader.

-

Data Analysis: Normalize the luminescence signal to the vehicle-treated control wells to determine the percentage of cell viability. Plot the percentage of viability against the compound concentration to calculate the IC50 value.

Synthesis of this compound

The synthesis of this compound is a multi-step process involving the preparation of three key fragments: the tetracyclic quinazolinone (TCQ) core that binds to the SMARCA2 bromodomain, the VHL ligand, and a linker to connect them. The medicinal chemistry route involves a convergent synthesis with late-stage fragment unification.[10] A detailed, step-by-step synthesis is outlined in the publication by Kofink et al. (2025).[10]

Negative Control: cis-ACBI2

For robust experimental design, a negative control is crucial. cis-ACBI2 serves as an ideal negative control for this compound. In cis-ACBI2, the stereochemistry of the hydroxyproline moiety of the VHL ligand is inverted. This single stereochemical change abrogates its ability to bind to VHL, thus preventing the formation of a functional ternary complex.[8] Consequently, cis-ACBI2 should not induce the degradation of SMARCA2, and any observed cellular effects can be attributed to off-target activities unrelated to VHL-mediated degradation.

Conclusion

This compound is a valuable tool for researchers investigating the therapeutic potential of targeting the SMARCA2/SMARCA4 synthetic lethal vulnerability in cancer. Its high potency, selectivity, and oral bioavailability make it suitable for both in vitro and in vivo studies. This guide provides the essential technical information and experimental protocols to facilitate the effective use of this compound in targeted protein degradation research.

References

- 1. promega.com [promega.com]

- 2. Synthetic lethality: targeting the SMARCA2 bromodomain for degradation in SMARCA4-deficient tumors - a review of patent literature from 2019-June 2023 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Pardon Our Interruption [opnme.com]

- 5. BAF complex vulnerabilities in cancer demonstrated via structure-based PROTAC design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bpsbioscience.com [bpsbioscience.com]

- 7. promega.com [promega.com]

- 8. researchgate.net [researchgate.net]

- 9. OUH - Protocols [ous-research.no]

- 10. pubs.acs.org [pubs.acs.org]

The Biological Activity of ACBI2 in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

ACBI2 is a potent, selective, and orally bioavailable PROTAC (Proteolysis Targeting Chimera) designed to induce the degradation of the SWI/SNF-related, matrix-associated, actin-dependent regulator of chromatin, subfamily A, member 2 (SMARCA2).[1][2][3] This technical guide provides a comprehensive overview of the biological activity of this compound in cancer cells, with a focus on its mechanism of action, quantitative efficacy, and the experimental methodologies used for its characterization. This compound operates on the principle of synthetic lethality, offering a promising therapeutic strategy for cancers with specific genetic vulnerabilities, particularly those with mutations in the SMARCA4 gene.[3][4][5]

Mechanism of Action: Targeted Degradation of SMARCA2

This compound functions as a heterobifunctional molecule that simultaneously binds to both the target protein, SMARCA2, and the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][3][6] This induced proximity facilitates the polyubiquitination of SMARCA2 by the E3 ligase complex, marking it for degradation by the 26S proteasome. The degradation of SMARCA2 in the context of SMARCA4-deficient cancers leads to cell death, a classic example of a synthetic lethal interaction.[4][5]

Quantitative Biological Activity

The efficacy of this compound has been quantified across various cancer cell lines and in in-vivo models. The following tables summarize the key quantitative data.

In Vitro Efficacy

| Cell Line | Cancer Type | Parameter | Value (nM) | Reference |

| RKO | Colorectal Carcinoma | DC50 | 1 | [1] |

| RKO | Colorectal Carcinoma | DC50 (SMARCA4) | 32 | [1] |

| NCI-H1568 | Lung Cancer | DC50 | 1-13 | [3] |

| A549 | Lung Cancer | - | - | [1] |

| Multiple | Various | EC50 (Ternary Complex) | < 45 | [3] |

-

DC50: The concentration of the compound that results in 50% degradation of the target protein.

-

EC50: The concentration of the compound that gives a half-maximal response.

In Vivo Efficacy in A549 Xenograft Model

| Dosage | Administration Route | Outcome | Reference |

| 80 mg/kg, once daily | Oral (p.o.) | Significant tumor growth inhibition | [1] |

| 5-100 mg/kg | Oral (p.o.) | Dose-dependent degradation of tumor SMARCA2 | [1] |

Pharmacokinetics

| Parameter | Value | Species | Reference |

| Oral Bioavailability | 22% | Mouse | [1][6] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols for key experiments used to characterize the biological activity of this compound.

Cell Viability Assay

This assay determines the effect of this compound on the proliferation of cancer cells.

Protocol:

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with a serial dilution of this compound. A vehicle control (e.g., DMSO) is also included.

-

Incubation: The plates are incubated for a period of 144-192 hours to allow for the compound to exert its effect.[5]

-

Reagent Addition: A cell viability reagent, such as CellTiter-Glo® (Promega), is added to each well. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of cell viability.

-

Signal Measurement: Luminescence is measured using a plate reader.

-

Data Analysis: The data is normalized to the vehicle control, and dose-response curves are generated to calculate the EC50 values.

Western Blotting for SMARCA2 Degradation

This technique is used to quantify the degradation of SMARCA2 protein following treatment with this compound.

Protocol:

-

Cell Lysis: Cancer cells treated with this compound for a specified time (e.g., 4-18 hours) are lysed to extract total protein.[1]

-

Protein Quantification: The concentration of protein in each lysate is determined using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is incubated with a primary antibody specific for SMARCA2, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Detection: The signal is detected using a chemiluminescent substrate, and the protein bands are visualized.

-

Analysis: The intensity of the SMARCA2 band is quantified and normalized to a loading control (e.g., GAPDH or β-actin) to determine the extent of degradation.

In Vivo Xenograft Studies

These studies assess the anti-tumor efficacy of this compound in a living organism.

Protocol:

-

Cell Implantation: Human cancer cells (e.g., A549) are implanted subcutaneously into immunocompromised mice.

-

Tumor Growth: Tumors are allowed to grow to a palpable size.

-

Treatment Administration: Mice are randomized into treatment and control groups. This compound is administered orally, typically once daily.[1]

-

Monitoring: Tumor volume and the general health of the animals are monitored regularly.

-

Endpoint and Tissue Collection: At the end of the study, tumors are excised.

-

Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated group to the control group. The levels of SMARCA2 in the tumor tissue are assessed by immunohistochemistry (IHC).[1]

Proteomic Analysis

This unbiased approach identifies the global protein changes in cancer cells upon this compound treatment.

Protocol:

-

Sample Preparation: NCI-H1568 cells are treated with this compound (e.g., 100 nM for 4 hours) or a negative control.[7]

-

Protein Extraction and Digestion: Proteins are extracted, and then digested into peptides.

-

Mass Spectrometry: The peptide mixtures are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: The resulting data is analyzed to identify and quantify thousands of proteins. The abundance of each protein in the this compound-treated sample is compared to the control to identify proteins that are significantly up- or downregulated.[7] This analysis confirms the high selectivity of this compound for SMARCA2.[7]

Conclusion

This compound is a highly effective and selective degrader of SMARCA2 with demonstrated anti-cancer activity in vitro and in vivo. Its oral bioavailability makes it a promising candidate for further development as a therapeutic agent for SMARCA4-deficient cancers. The data and protocols presented in this guide provide a solid foundation for researchers and drug developers working in the field of targeted protein degradation and oncology.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. A two-faced selectivity solution to target SMARCA2 for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A selective and orally bioavailable VHL-recruiting PROTAC achieves SMARCA2 degradation in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. biorxiv.org [biorxiv.org]

- 7. Probe this compound | Chemical Probes Portal [chemicalprobes.org]

ACBI2 as a Chemical Probe for SMARCA2 Function: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ACBI2, a potent, selective, and orally bioavailable chemical probe for the SMARCA2 protein. This compound functions as a proteolysis-targeting chimera (PROTAC) that induces the degradation of SMARCA2, offering a powerful tool to investigate the biological roles of this key chromatin remodeler and explore its therapeutic potential, particularly in the context of cancer.

Introduction to SMARCA2 and the Rationale for its Targeted Degradation

SMARCA2 (also known as BRM) is one of two mutually exclusive ATP-dependent helicases (the other being SMARCA4, or BRG1) that form the catalytic core of the SWI/SNF (Switch/Sucrose Non-Fermentable) chromatin remodeling complex.[1] This complex plays a crucial role in regulating gene expression by altering the structure of chromatin, thereby controlling the accessibility of DNA to transcription factors and other regulatory proteins.

In a significant subset of cancers, the SMARCA4 gene is inactivated through mutations.[1] This loss of SMARCA4 function creates a dependency on the paralogous SMARCA2 protein for the survival of these cancer cells, a concept known as synthetic lethality.[1] Therefore, selective inhibition or degradation of SMARCA2 in SMARCA4-mutant cancers presents a promising therapeutic strategy. This compound was developed to exploit this vulnerability by selectively targeting SMARCA2 for degradation.[2]

This compound: A PROTAC Approach to SMARCA2 Degradation

This compound is a heterobifunctional molecule designed to hijack the cell's natural protein disposal machinery.[2] It consists of three key components: a ligand that binds to the bromodomain of SMARCA2, a linker molecule, and a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[2]

The mechanism of action of this compound is as follows:

-

Ternary Complex Formation: this compound simultaneously binds to the SMARCA2 protein and the VHL E3 ligase, bringing them into close proximity to form a ternary complex.

-

Ubiquitination: The VHL E3 ligase then tags the SMARCA2 protein with a chain of ubiquitin molecules.

-

Proteasomal Degradation: This polyubiquitin chain acts as a signal for the proteasome, the cell's protein degradation machinery, which recognizes and subsequently degrades the SMARCA2 protein.

This targeted degradation approach offers several advantages over traditional inhibition, including the potential for improved selectivity and the ability to eliminate all functions of the target protein.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, demonstrating its potency, selectivity, and pharmacokinetic properties.

Table 1: In Vitro Degradation Potency of this compound

| Cell Line | Target Protein | DC50 (nM) | Timepoint (h) | Reference |

| RKO | SMARCA2 | 1 | 4/18 | [3] |

| RKO | SMARCA4 | 32 | 4/18 | [3] |

| NCI-H1568 | SMARCA2 | 1-13 | 4/18 | [3] |

DC50: The concentration of the compound that results in 50% degradation of the target protein.

Table 2: Cellular Activity of this compound

| Assay | Cell Line | EC50 (nM) | Reference |

| Ternary Complex Affinity | VHL, SMARCA2 | < 45 | [3] |

EC50: The concentration of the compound that elicits 50% of the maximal response.

Table 3: In Vivo Pharmacokinetic Properties of this compound in Mice

| Parameter | Value | Dosing Route | Reference |

| Oral Bioavailability | 22% | Oral (p.o.) | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the function of this compound.

Cell Culture

-

Cell Lines: RKO (human colorectal carcinoma), NCI-H1568 (human lung carcinoma, SMARCA4-deficient), and A549 (human lung carcinoma) cells are commonly used.

-

Culture Conditions: Cells are typically maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

Western Blotting for Protein Degradation

This protocol is used to quantify the degradation of SMARCA2 and SMARCA4 following treatment with this compound.

-

Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., 0.1 nM to 1 µM) or DMSO as a vehicle control for the desired time period (e.g., 4, 18, or 24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE and Protein Transfer: Normalize the protein lysates to equal concentrations, add Laemmli sample buffer, and denature by heating at 95°C for 5 minutes. Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a nitrocellulose or PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against SMARCA2, SMARCA4, and a loading control (e.g., GAPDH or Vinculin) overnight at 4°C.

-

Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: Densitometry analysis is performed using image analysis software to quantify the protein band intensities, which are then normalized to the loading control.

Cell Viability Assay

This assay measures the effect of this compound-mediated SMARCA2 degradation on cell proliferation and viability.

-

Cell Seeding: Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound for an extended period (e.g., 144-192 hours) to allow for effects on cell proliferation to become apparent.

-

Viability Measurement: After the incubation period, measure cell viability using a commercially available kit such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells.

-

Data Analysis: The luminescence signal is read using a plate reader. The data is normalized to DMSO-treated control cells, and the EC50 values are calculated using a non-linear regression curve fit.[1]

Whole-Cell Proteomics

This experiment provides an unbiased assessment of the selectivity of this compound across the entire proteome.

-

Sample Preparation: Treat cells (e.g., NCI-H1568) with this compound (e.g., 100 nM) or a negative control compound for a defined period (e.g., 4 hours). Harvest and lyse the cells.

-

Protein Digestion: The protein lysates are reduced, alkylated, and digested into peptides using an enzyme such as trypsin.

-

LC-MS/MS Analysis: The resulting peptide mixtures are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: The raw mass spectrometry data is processed using software such as MaxQuant for protein identification and label-free quantification (LFQ).[3] Statistical analysis is performed to identify proteins that are significantly up- or downregulated upon this compound treatment.[3]

In Vivo Xenograft Studies

These studies evaluate the anti-tumor efficacy of this compound in a living organism.

-

Animal Models: Immunocompromised mice (e.g., nude or NSG mice) are used.

-

Tumor Implantation: Human cancer cells (e.g., A549 or NCI-H1568) are subcutaneously injected into the flanks of the mice.

-

Treatment: Once the tumors reach a palpable size, the mice are randomized into treatment and vehicle control groups. This compound is administered orally (p.o.) at various doses (e.g., 5-100 mg/kg) on a defined schedule (e.g., once daily).[4]

-

Tumor Growth Measurement: Tumor volume is measured regularly using calipers. Animal body weight is also monitored as an indicator of toxicity.

-

Pharmacodynamic Analysis: At the end of the study, tumors can be harvested to assess the level of SMARCA2 degradation by immunohistochemistry (IHC) or western blotting.[4]

Visualizations

The following diagrams illustrate key concepts and workflows related to this compound.

Caption: Mechanism of action of the this compound PROTAC.

Caption: Workflow for characterizing this compound.

Caption: Synthetic lethality in SMARCA4-mutant cancer.

Conclusion

This compound is a valuable chemical probe for elucidating the functions of SMARCA2. Its high potency, selectivity for SMARCA2 over SMARCA4, and oral bioavailability make it a versatile tool for both in vitro and in vivo studies. The targeted degradation of SMARCA2 by this compound in SMARCA4-deficient cancer cells provides a compelling therapeutic rationale that continues to be explored in preclinical and clinical settings. This guide provides the foundational knowledge and experimental framework for researchers to effectively utilize this compound in their investigations into chromatin biology and cancer therapeutics.

References

In-Depth Technical Guide to the ACBI2 Molecule: A Targeted Protein Degrader

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural and functional features of ACBI2, a highly potent and orally active Proteolysis Targeting Chimera (PROTAC). This compound is a significant tool in cancer research, particularly for its ability to selectively induce the degradation of the SMARCA2 protein. This document outlines its chemical properties, mechanism of action, and detailed protocols for key experimental assays.

Data Presentation: Quantitative Properties of this compound

The following table summarizes the key quantitative data for the this compound molecule, facilitating easy reference and comparison.

| Property | Value | Reference |

| Molecular Weight | 1064.16 g/mol | [1] |

| Chemical Formula | C56H68BrFN8O5S | [1] |

| CAS Number | 2913161-19-8 | [1] |

| EC50 | 7 nM | [1] |

| DC50 (SMARCA2 in RKO cells) | 1 nM | [1] |

| DC50 (SMARCA4 in RKO cells) | 32 nM | [1] |

| Oral Bioavailability (in mice) | 22% | [1][2] |

Signaling Pathway: this compound-Mediated Protein Degradation

This compound functions as a PROTAC, a bifunctional molecule that hijacks the cell's natural protein disposal system to eliminate a target protein. This compound specifically targets the SMARCA2 protein for degradation by recruiting the Von Hippel-Lindau (VHL) E3 ubiquitin ligase. The following diagram illustrates this signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to characterize the activity of this compound.

Cell Viability Assay (CellTiter-Glo®)

This protocol outlines the measurement of cell viability in response to this compound treatment using the CellTiter-Glo® Luminescent Cell Viability Assay.

Materials:

-

Cells of interest (e.g., A549, NCI-H1568)

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

Opaque-walled 96-well plates

-

CellTiter-Glo® Reagent (Promega)

-

Luminometer

Procedure:

-

Cell Seeding: Seed cells in an opaque-walled 96-well plate at a predetermined optimal density in 100 µL of complete culture medium. Include wells with medium only for background measurement.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Add the desired concentrations of this compound to the appropriate wells. Include a vehicle control (DMSO) at the same final concentration as the this compound-treated wells.

-

Incubation: Incubate the plate for the desired treatment duration (e.g., 72-192 hours) in a humidified incubator at 37°C and 5% CO2.[3]

-

Assay Reagent Preparation: Thaw the CellTiter-Glo® Buffer and reconstitute the CellTiter-Glo® Substrate to prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.

-

Lysis and Signal Generation: Equilibrate the plate to room temperature for approximately 30 minutes. Add 100 µL of CellTiter-Glo® Reagent to each well.

-

Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[4]

-

Data Acquisition: Measure the luminescence of each well using a luminometer.

-

Data Analysis: Subtract the background luminescence from all experimental wells. Normalize the data to the vehicle control to determine the percentage of cell viability.

Protein Degradation Analysis (Western Blot)

This protocol describes the detection of SMARCA2 protein levels following this compound treatment via Western blotting.

Materials:

-

Cells treated with this compound and vehicle control

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-SMARCA2, and a loading control like anti-GAPDH or anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer. Scrape the cells and collect the lysate.

-

Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each sample using a BCA assay.

-

Sample Preparation: Normalize the protein concentrations of all samples. Add Laemmli sample buffer to the desired amount of protein and boil at 95-100°C for 5 minutes.

-

Gel Electrophoresis: Load equal amounts of protein per lane onto an SDS-PAGE gel. Run the gel until adequate separation of proteins is achieved.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-SMARCA2) diluted in blocking buffer overnight at 4°C. The next day, wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again with TBST. Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize the SMARCA2 signal to the loading control to determine the extent of protein degradation.

In Vivo Efficacy Study (Xenograft Model)

This protocol provides a general framework for assessing the in vivo efficacy of this compound in a lung cancer xenograft mouse model.

Materials:

-

Immunocompromised mice (e.g., athymic nude or NOD/SCID)

-

A549 human lung carcinoma cells

-

Matrigel (optional)

-

This compound formulation for oral administration

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Cell Implantation: Subcutaneously inject A549 cells (typically 1 x 10^6 cells in 100-200 µL of PBS, optionally mixed with Matrigel) into the flank of each mouse.[1]

-

Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, measure their dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width^2) / 2.

-

Randomization and Treatment: When tumors reach a predetermined average size (e.g., 150-200 mm³), randomize the mice into treatment and control groups.

-

Drug Administration: Administer this compound orally at the desired dose and schedule (e.g., 80 mg/kg, once daily).[5] Administer the vehicle to the control group. Monitor the body weight of the mice as an indicator of toxicity.

-

Efficacy Evaluation: Continue to measure tumor volumes throughout the study. At the end of the study, euthanize the mice and excise the tumors for further analysis.

-

Pharmacodynamic Analysis (Optional): At specified time points after the final dose, tumors can be harvested for immunohistochemistry (IHC) or Western blot analysis to confirm SMARCA2 degradation in vivo.

Immunohistochemistry (IHC) for SMARCA2 in Xenograft Tumors

This protocol details the staining of SMARCA2 in formalin-fixed, paraffin-embedded (FFPE) tumor tissues.

Materials:

-

FFPE tumor sections on slides

-

Xylene and graded ethanol series

-

Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)

-

Hydrogen peroxide solution (e.g., 3%)

-

Blocking solution (e.g., normal goat serum)

-

Primary antibody (anti-SMARCA2)

-

Biotinylated secondary antibody

-

Streptavidin-HRP conjugate

-

DAB substrate kit

-

Hematoxylin counterstain

-

Mounting medium

Procedure:

-

Deparaffinization and Rehydration: Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to water.

-

Antigen Retrieval: Perform heat-induced epitope retrieval by incubating the slides in antigen retrieval buffer at 95-100°C.

-

Peroxidase Blocking: Block endogenous peroxidase activity by incubating the sections in hydrogen peroxide solution.

-

Blocking: Apply a blocking solution to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the sections with the primary anti-SMARCA2 antibody overnight at 4°C.

-

Secondary Antibody and Detection: Apply a biotinylated secondary antibody, followed by a streptavidin-HRP conjugate. Visualize the staining using a DAB substrate, which will produce a brown precipitate at the site of the antigen.

-

Counterstaining and Mounting: Counterstain the sections with hematoxylin to visualize cell nuclei. Dehydrate the slides and mount with a coverslip.

-

Analysis: Examine the slides under a microscope to assess the intensity and distribution of SMARCA2 staining in the tumor tissue.

Experimental Workflow Visualization

The following diagram provides a logical overview of a typical experimental workflow for evaluating the effects of this compound.

References

Methodological & Application

Application Notes and Protocols for ACBI2 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction to ACBI2

This compound is a potent and orally bioavailable PROTAC (Proteolysis Targeting Chimera) that selectively targets the SMARCA2 (SWI/SNF related, matrix associated, actin dependent regulator of chromatin, subfamily a, member 2) protein for degradation.[1][2] It operates by hijacking the cell's natural protein disposal system. This compound forms a ternary complex with SMARCA2 and the von Hippel-Lindau (VHL) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of SMARCA2.[1][2] This targeted degradation mechanism makes this compound a valuable tool for studying the biological functions of SMARCA2 and for developing potential therapeutics, particularly in the context of cancers with specific genetic vulnerabilities, such as those with SMARCA4 mutations.[1]

Mechanism of Action

This compound is a heterobifunctional molecule composed of a ligand that binds to SMARCA2 and another ligand that recruits the VHL E3 ubiquitin ligase. The formation of the SMARCA2-ACBI2-VHL ternary complex is the critical step that initiates the degradation process. Once the complex is formed, VHL facilitates the transfer of ubiquitin molecules to SMARCA2, marking it for recognition and degradation by the 26S proteasome. This catalytic process allows a single molecule of this compound to induce the degradation of multiple SMARCA2 protein molecules.

Quantitative Data Summary

The following tables summarize the in vitro efficacy of this compound in various cancer cell lines.

Table 1: In Vitro Degradation Potency of this compound

| Cell Line | Target Protein | DC50 (nM) | Incubation Time (hours) | Reference |

| RKO | SMARCA2 | 1 | 4/18 | [3] |

| RKO | SMARCA4 | 32 | 4/18 | [3] |

| NCI-H1568 | SMARCA2 | 1-13 | 4/18 | [3] |

Table 2: In Vitro Anti-proliferative Activity of this compound

| Cell Line | EC50 (nM) | Assay Duration (hours) | Reference |

| A549 | Not specified | 144-192 | [4] |

| NCI-H1568 | < 45 | 144-192 | [3][4] |

Experimental Protocols

General Handling and Storage of this compound

-

Storage: Store this compound as a solid at -20°C or -80°C for long-term storage.

-

Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10 mM) in DMSO. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store stock solution aliquots at -20°C or -80°C.

-

Working Solution Preparation: On the day of the experiment, dilute the stock solution to the desired final concentration in the appropriate cell culture medium. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Protocol 1: Assessment of SMARCA2 Degradation by Western Blot

This protocol details the steps to quantify the degradation of SMARCA2 in cells treated with this compound.

Materials:

-

A549 or NCI-H1568 cells

-

6-well cell culture plates

-

This compound and cis-ACBI2 (negative control)

-

DMSO

-

Cell culture medium

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies:

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Seeding: Seed A549 or NCI-H1568 cells in 6-well plates at a density that will result in 70-80% confluency on the day of treatment.

-

Compound Treatment: The following day, treat the cells with a dose-response of this compound (e.g., 0.1 nM to 1 µM) and a high concentration of the negative control, cis-ACBI2. Include a DMSO-only treated control. Incubate for the desired time (e.g., 4, 8, or 18 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE: Normalize the protein concentrations and load equal amounts (e.g., 20-30 µg) onto an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against SMARCA2, VHL, and a loading control overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Signal Detection: Wash the membrane again and detect the chemiluminescent signal using an imaging system.

-

Data Analysis: Quantify the band intensities and normalize the SMARCA2 and VHL signals to the loading control.

Protocol 2: Cell Viability Assessment using CellTiter-Glo®

This protocol measures cell viability by quantifying ATP levels, an indicator of metabolically active cells.

Materials:

-

A549 or NCI-H1568 cells

-

White, opaque-walled 96-well plates

-

This compound and cis-ACBI2

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

Procedure:

-

Cell Seeding: Seed A549 cells (e.g., 1 x 10^4 cells/well) or NCI-H1568 cells in a 96-well plate in a final volume of 100 µL per well.[8]

-

Compound Treatment: After 24 hours, treat the cells with a serial dilution of this compound and cis-ACBI2. Include a DMSO-only control.

-

Incubation: Incubate the plate for the desired duration (e.g., 144-192 hours).[4]

-

Assay Procedure: a. Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes. b. Add 100 µL of CellTiter-Glo® reagent to each well. c. Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measurement: Read the luminescence using a plate reader.

-

Data Analysis: Normalize the data to the DMSO-treated control wells and plot the dose-response curves to determine the EC50 values.

Protocol 3: Co-Immunoprecipitation (Co-IP) to Detect Ternary Complex Formation